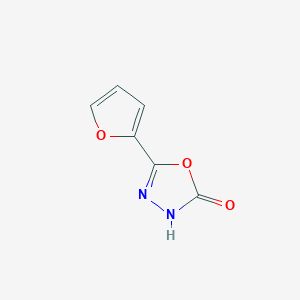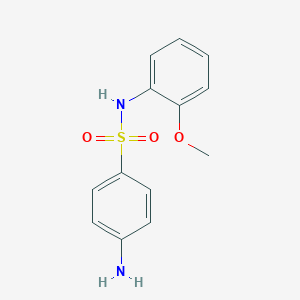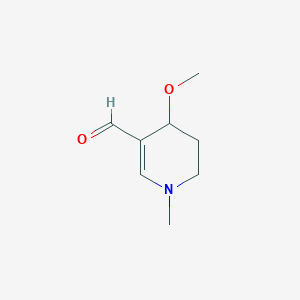
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is a chemical compound that has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been found to reduce the expression of matrix metalloproteinases, enzymes that play a role in tissue destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool in studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective properties, but more research is needed to determine its potential as a therapeutic agent in these diseases. Finally, more research is needed to fully understand its mechanism of action and how it can be used to modulate the inflammatory response.
Synthesemethoden
The synthesis of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) involves the reaction of 3-pyridinecarboxaldehyde with 1,4,5,6-tetrahydro-4-methoxy-1-methyl-2(1H)-pyrimidinone in the presence of a catalyst. The resulting product is a yellow solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has been used in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in studies on the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
107673-04-1 |
|---|---|
Produktname |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-methoxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-9-4-3-8(11-2)7(5-9)6-10/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
IHKDTCHGJLWXQL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(=C1)C=O)OC |
Kanonische SMILES |
CN1CCC(C(=C1)C=O)OC |
Synonyme |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
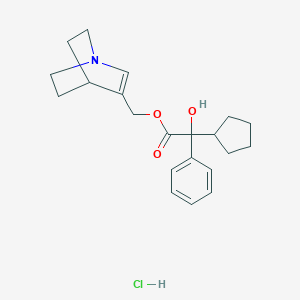
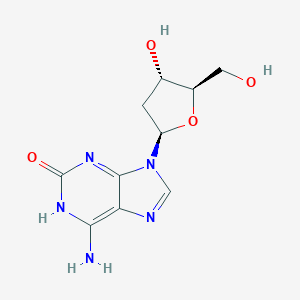
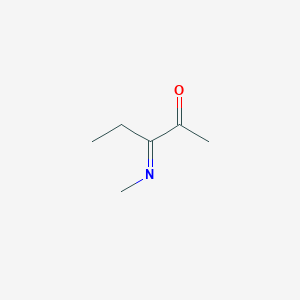
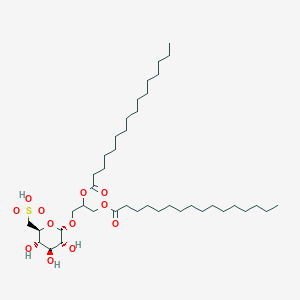
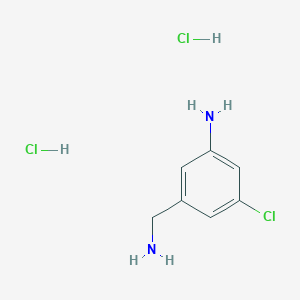
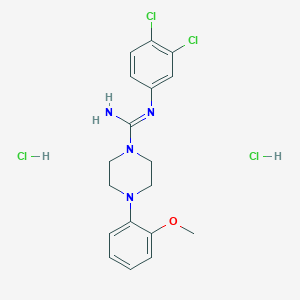
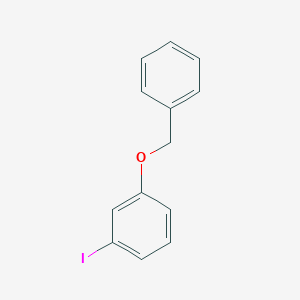
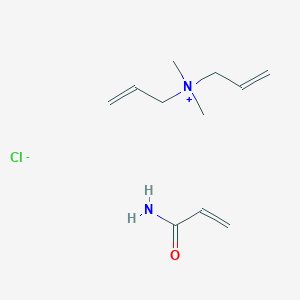
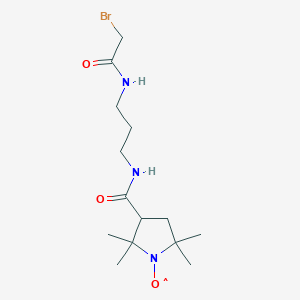
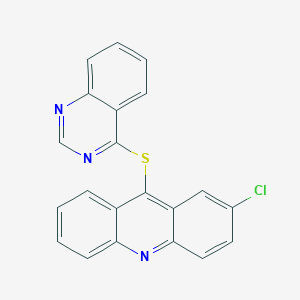
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
